3,5-Di-tert-butyl-N-formyl-L-tyrosine
Description
Properties
CAS No. |
67739-14-4 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)12-7-11(9-14(16(22)23)19-10-20)8-13(15(12)21)18(4,5)6/h7-8,10,14,21H,9H2,1-6H3,(H,19,20)(H,22,23)/t14-/m0/s1 |
InChI Key |
JKXUDKFKDAPYBK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[C@@H](C(=O)O)NC=O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-formyl-L-tyrosine typically involves the formylation of 3,5-di-tert-butyl-L-tyrosine. One common method is the Duff reaction, which uses hexamethylenetetramine and formic acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-N-formyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tyrosine derivatives depending on the reagents used.
Scientific Research Applications
3,5-Di-tert-butyl-N-formyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurochemistry.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-N-formyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,5-Di-tert-butyl-N-formyl-L-tyrosine with key tyrosine derivatives, emphasizing substituent effects:
*Calculated based on standard atomic masses. †CAS numbers for tert-butyl-modified tyrosines are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Di-tert-butyl-N-formyl-L-tyrosine, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves tert-butyl group introduction via esterification using reagents like thionyl chloride (SOCl₂) in methanol under reflux, followed by formylation of the amino group. Reaction progress can be monitored using thin-layer chromatography (TLC) to detect starting material consumption. For example, L-tyrosine derivatives are often esterified under acidic conditions, with tert-butyl groups introduced using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying tert-butyl (δ ~1.3 ppm) and formyl (δ ~8.0 ppm) groups. High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (as applied to analogs like N-Acetyl-3,5-dibromo-L-tyrosine) resolves stereochemical ambiguities .
Q. How should researchers purify this compound to achieve high yields?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol/water mixtures) effectively removes unreacted intermediates. Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) separates tert-butyl-protected byproducts. Centrifugation and vacuum drying are recommended for final isolation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the formylation step?
- Methodological Answer : Low yields may arise from incomplete amino group activation. Optimization strategies include:
- Using formic acid with coupling agents (e.g., DCC/DMAP) under anhydrous conditions.
- Temperature control (0–5°C) to minimize side reactions.
- Real-time monitoring via FT-IR to track formyl group incorporation (C=O stretch ~1700 cm⁻¹) .
Q. What approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may stem from rotameric forms or impurities. Solutions include:
- Variable-temperature NMR to assess conformational stability.
- 2D NMR (COSY, HSQC) to assign coupling patterns.
- Comparative analysis with crystallographic data (e.g., bond angles in N-Acetyl-3,5-dibromo-L-tyrosine: C15–C14–C13 = 121.1°, O4–C11–O3 = 124.4°) .
Q. How can the compound’s stability under physiological conditions be evaluated for biological studies?
- Methodological Answer : Conduct accelerated stability studies:
- Incubate in phosphate-buffered saline (PBS) at 37°C and analyze degradation via LC-MS.
- Assess thermal stability using differential scanning calorimetry (DSC) to determine melting points (e.g., analogs like N-Acetyl-3,5-diiodo-L-tyrosine melt at 126°C) .
Q. What experimental designs are suitable for studying interactions between this compound and protein targets?
- Methodological Answer : Use fluorescence polarization assays with labeled tyrosine analogs or surface plasmon resonance (SPR) to measure binding kinetics. For structural insights, employ molecular docking simulations referencing tert-butyl group hydrophobicity and formyl group hydrogen-bonding potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
